molecular formula C30H41N9O8 B14208918 L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- CAS No. 791067-39-5

L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl-

Cat. No.: B14208918
CAS No.: 791067-39-5
M. Wt: 655.7 g/mol
InChI Key: VGBLUAWKYAKNJY-DJVYYKFZSA-N
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Description

L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-serine, L-histidine, L-tyrosine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the histidine residues may participate in metal ion coordination, affecting enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-seryl-L-tyrosyl-L-valyl-L-isoleucyl-: Similar structure but with valine instead of histidine.

    L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-: Contains an additional serine residue.

Uniqueness

L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of two histidine residues may enhance its ability to coordinate metal ions and participate in catalytic processes .

Properties

CAS No.

791067-39-5

Molecular Formula

C30H41N9O8

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H41N9O8/c1-3-16(2)25(29(45)38-24(30(46)47)10-19-12-33-15-35-19)39-28(44)22(8-17-4-6-20(41)7-5-17)37-27(43)23(9-18-11-32-14-34-18)36-26(42)21(31)13-40/h4-7,11-12,14-16,21-25,40-41H,3,8-10,13,31H2,1-2H3,(H,32,34)(H,33,35)(H,36,42)(H,37,43)(H,38,45)(H,39,44)(H,46,47)/t16-,21-,22-,23-,24-,25-/m0/s1

InChI Key

VGBLUAWKYAKNJY-DJVYYKFZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)N

Origin of Product

United States

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